2(1H)-Isoquinolinecarboxylic acid, 6-(1-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester
Overview
Description
2(1H)-Isoquinolinecarboxylic acid, 6-(1-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Isoquinolinecarboxylic acid, 6-(1-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with appropriate reagents to introduce the carboxylic acid and aminoethyl groups. The esterification process is then carried out using tert-butyl alcohol under acidic conditions to yield the final ester product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the esterification and other necessary transformations. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Isoquinolinecarboxylic acid, 6-(1-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2(1H)-Isoquinolinecarboxylic acid, 6-(1-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 2(1H)-Isoquinolinecarboxylic acid, 6-(1-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid, 5-(1-aminoethyl)-, 1,1-dimethylethyl ester: This compound shares a similar ester functional group and aminoethyl substitution but differs in the core structure, which is based on pyridine rather than isoquinoline.
4-Hydroxy-2-quinolones: These compounds have a quinolone core and exhibit different chemical properties and biological activities compared to isoquinoline derivatives.
Uniqueness
The uniqueness of 2(1H)-Isoquinolinecarboxylic acid, 6-(1-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester lies in its isoquinoline core, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
tert-butyl 6-(1-aminoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(17)12-5-6-14-10-18(8-7-13(14)9-12)15(19)20-16(2,3)4/h5-6,9,11H,7-8,10,17H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBRMWDCVVEGFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901123254 | |
Record name | 2(1H)-Isoquinolinecarboxylic acid, 6-(1-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901123254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254062-43-5 | |
Record name | 2(1H)-Isoquinolinecarboxylic acid, 6-(1-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1254062-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Isoquinolinecarboxylic acid, 6-(1-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901123254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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